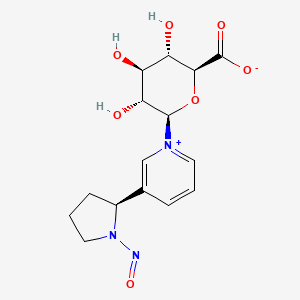

N'-Nitrosonornicotine-N-b-D-glucuronide

Descripción general

Descripción

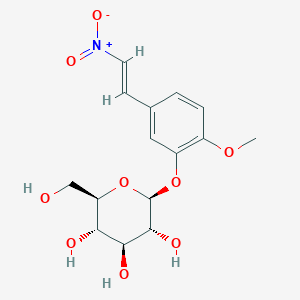

N’-Nitrosonornicotine-N-b-D-glucuronide (NNNICG) is a metabolite of N’-Nitrosonornicotine . It is a nitrosamine formed by the reaction of nitrite.

Synthesis Analysis

The synthesis of NNNICG involves the nitrosation of nornicotine . This process involves the conversion of organic compounds into nitroso derivatives by gaining a nitrosonium (N=O) group . There is also evidence for endogenous formation of NNN in people who had stopped smoking and used the 21-mg nicotine patch for 6 months .Molecular Structure Analysis

The molecular formula of NNNICG is C15H19N3O7 . Its molecular weight is 353.33 g/mol.Aplicaciones Científicas De Investigación

Carcinogenic Properties and Biomarkers

- N'-nitrosonornicotine (NNN) is a potent carcinogen found in unburned tobacco and cigarette smoke. Its presence and levels in the urine of individuals using oral nicotine replacement therapy (NRT) products indicate potential endogenous formation in some users, emphasizing the need for further studies on its carcinogenicity and the development of preventive measures (Stepanov et al., 2009).

- NNN's carcinogenic risk is further supported by studies showing its strong association with esophageal cancer risk in smokers, as evidenced by the significant levels of NNN and NNN-N-glucuronide in urine samples collected before diagnosis (Yuan et al., 2011).

Metabolism and Pharmacokinetics

- NNN metabolism in organisms, including the formation of its glucuronide, is crucial for understanding its pharmacokinetics and potential toxicity. Studies on NNN metabolism, such as the identification of its metabolites in urine, can provide insights into the mechanisms of its carcinogenicity and possible biomarkers for exposure (Hecht et al., 1994).

- The study of NNN's effect on specific enzymes, like its inhibition of glutamate dehydrogenase, can offer insights into its biochemical interactions and potential therapeutic targets (Mao et al., 2005).

Toxicology and Carcinogenesis

- Research on NNN's role in the pathogenesis of tobacco-related cancers, including in vivo studies in animal models, helps to elucidate its carcinogenic mechanisms and the metabolic pathways involved (Brittebo & Tjälve, 1981).

- Comparative studies on NNN and its metabolites' carcinogenicity in different animal models provide valuable data for risk assessment and regulation of tobacco products (Hecht et al., 1983).

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-nitrosopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O7/c19-10-11(20)13(15(22)23)25-14(12(10)21)17-5-1-3-8(7-17)9-4-2-6-18(9)16-24/h1,3,5,7,9-14,19-21H,2,4,6H2/t9-,10-,11-,12+,13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNAJRIZSDTBSS-ARFNZGECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)N=O)C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001335826 | |

| Record name | N′-Nitrosonornicotine N-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-Nitrosonornicotine-N-b-D-glucuronide | |

CAS RN |

864071-82-9 | |

| Record name | N′-Nitrosonornicotine N-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1433846.png)

![Sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1433850.png)

![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine](/img/structure/B1433860.png)

![(5S,8S,9S,10S,11S,13S,14S,17R)-1,2,4,5-Tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1433863.png)